7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
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Overview
Description
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a fluorinated organic compound characterized by the presence of a dinitrophenoxy group attached to a highly fluorinated heptane chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves the reaction of 2,4-dinitrophenol with a fluorinated heptane derivative. One common method is the nucleophilic substitution reaction where 2,4-dinitrophenol reacts with a fluorinated alkyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of fluorinated compounds. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenoxy ring.
Oxidation and Reduction: While the fluorinated heptane chain is resistant to oxidation and reduction, the dinitrophenoxy group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.
Reduction: Reduction of the nitro groups results in the formation of amino derivatives.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane involves its interaction with nucleophiles through nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the phenoxy ring make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution reaction. The fluorinated heptane chain provides stability and resistance to oxidative and reductive degradation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy Ethanol: Similar in structure but with an ethanol group instead of a fluorinated heptane chain.
2,4-Dinitrophenyl Acetate: Contains an acetate group instead of a fluorinated heptane chain.
Uniqueness
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is unique due to its highly fluorinated heptane chain, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and stability under extreme conditions.
Properties
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINBCMXPOAFIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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